molecular formula C10H11N3 B1287064 (5-phenyl-1H-pyrazol-3-yl)methanamine CAS No. 936940-08-8

(5-phenyl-1H-pyrazol-3-yl)methanamine

Cat. No. B1287064
CAS RN: 936940-08-8
M. Wt: 173.21 g/mol
InChI Key: SZLBOMHYJMAXRA-UHFFFAOYSA-N
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Description

The compound "(5-phenyl-1H-pyrazol-3-yl)methanamine" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are often synthesized for their potential use in medicinal chemistry due to their structural similarity to the adenine part of ATP, making them suitable for the design of kinase inhibitors and other biologically active compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a related compound, tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine, was synthesized using a [1,3]-dipolar cycloaddition reaction, starting from enantiopure L-phenylalanine and N-benzyl-3-pyrroline . Another example is the synthesis of (5-methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, which was characterized by various spectroscopic techniques and X-ray diffraction . These methods highlight the versatility in synthesizing pyrazole derivatives, which could be applied to the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by spectroscopic methods and X-ray crystallography. For example, the crystal structure of a related compound was determined, providing insights into the arrangement of atoms and the geometry of the molecule . Such structural analyses are crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. The ambient-temperature synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine through a condensation reaction is an example of the chemical reactivity of such compounds . Additionally, the preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives via in-situ generation of iminophosphoranes demonstrates the potential for complex reactions involving pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the crystallographic data of a related compound provides information on its density and molecular dimensions . Spectroscopic data, such as NMR, IR, and MS, are used to deduce the physical properties and to confirm the identity of these compounds . These properties are essential for the development of new drugs, as they affect the solubility, stability, and bioavailability of the compounds.

Scientific Research Applications

Synthetic Methodologies

One significant application of pyrazole derivatives involves their synthesis through ambient-temperature condensation reactions, offering a methodological advancement in the field of organic synthesis. For example, novel N-pyrazolyl imines have been synthesized with good yield, highlighting the efficiency and versatility of these compounds in synthetic chemistry (Becerra et al., 2021). Additionally, the regioselective synthesis of pyrazole derivatives using a 1,3-dipolar cycloaddition approach has been reported, emphasizing the strategic manipulation of molecular frameworks for desired chemical properties (Alizadeh et al., 2015).

Antimicrobial Activity

Pyrazole derivatives have demonstrated considerable antimicrobial activity. A study synthesizing (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones showed that these compounds possess good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012). Another study highlighted the synthesis and antimicrobial evaluation of certain 1-(1H-Benzotriazol-1-yl)-1-Substituted Phenyl Methanamine derivatives, revealing a variable degree of antimicrobial activity (Visagaperumal et al., 2010).

Enzyme Inhibition and Potential for Alzheimer's Treatment

3-Aryl-1-phenyl-1H-pyrazole derivatives have been synthesized and tested as inhibitors for acetylcholinesterase and monoamine oxidase, enzymes relevant in the treatment of Alzheimer's disease. Some derivatives showed potent inhibitory activities, suggesting the potential therapeutic applications of these compounds in neurodegenerative diseases (Kumar et al., 2013).

Material Science and Crystal Growth

The synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol and its derivatives have been of interest for applications in material science. Research on the growth of single crystals and their thermal, dielectric, and kinetic properties provides valuable insights into the physical characteristics of these compounds, which could be relevant for various technological applications (Vyas et al., 2012).

Safety and Hazards

The compound (5-phenyl-1H-pyrazol-3-yl)methanamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage. It is harmful if swallowed .

Future Directions

Pyrazoles and their derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry. Their popularity has skyrocketed since the early 1990s . Therefore, future research could focus on exploring the potential applications of (5-phenyl-1H-pyrazol-3-yl)methanamine in these areas.

Biochemical Analysis

Biochemical Properties

(5-phenyl-1H-pyrazol-3-yl)methanamine plays a significant role in biochemical reactions. It interacts with enzymes such as BRAF V600E, which is a part of the RAS/RAF/MEK/ERK signaling pathway . This pathway is crucial for cell growth, survival, differentiation, and proliferation. The compound’s interaction with BRAF V600E leads to the inhibition of this enzyme, thereby affecting the downstream signaling processes. Additionally, this compound has been shown to interact with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with the RAS/RAF/MEK/ERK pathway can lead to changes in gene expression and prevent apoptosis, thereby promoting cell survival and proliferation . Moreover, this compound has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of BRAF V600E by binding to its active site, thereby preventing the phosphorylation of downstream kinases such as MEK and ERK . This inhibition leads to changes in gene expression and cellular functions. Additionally, this compound may also interact with other enzymes and proteins, leading to enzyme inhibition or activation and subsequent changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as the inhibition of tumor growth by targeting the BRAF V600E enzyme . At higher doses, this compound may cause toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that may have different biological activities. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter key metabolic processes. For example, this compound may influence the activity of enzymes involved in the RAS/RAF/MEK/ERK pathway, thereby affecting cellular metabolism .

properties

IUPAC Name

(3-phenyl-1H-pyrazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLBOMHYJMAXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601295888
Record name 5-Phenyl-1H-pyrazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

936940-08-8
Record name 5-Phenyl-1H-pyrazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936940-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-1H-pyrazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-phenyl-1H-pyrazol-3-yl)methanamine
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